Iodophthalein
Description
Historical Context of Iodophthalein's Role in Scientific Endeavors
The historical role of This compound (B1202078) in scientific endeavors is closely tied to the development of techniques for visualizing internal biological structures. The capacity of an element to absorb X-rays, and thus its radio-opacity, is dependent on its atomic number; elements with higher atomic numbers exhibit greater opacity. Iodine, with an atomic number of 53, is an element that absorbs X-rays, making iodinated compounds valuable as contrast media in medical imaging ontosight.aioup.com.
Early Academic Investigations and Discoveries of this compound
Early academic investigations into this compound were driven by the search for effective contrast agents for diagnostic imaging. The use of halogen compounds for excretion by the liver and biliary passages to render the gallbladder opaque was introduced in 1924. Initially, tetrachloro and tetrabromo derivatives of phenolphthalein (B1677637) were employed. However, research soon demonstrated that the corresponding iodine compound, this compound, was superior, leading to its widespread adoption oup.com. This compound (specifically, the disodium (B8443419) salt of tetraiodophenolphthalein) was recognized for its ability to be absorbed and concentrated, particularly in the gallbladder, facilitating visualization via X-ray based imaging techniques like radiography and fluoroscopy ontosight.aioup.com.
Evolution of Research Paradigms Involving this compound
The evolution of research involving this compound reflects broader shifts in scientific paradigms and methodological approaches. Initially, research was heavily focused on its direct application as a diagnostic tool.
The primary early application of this compound was in medical imaging, specifically cholecystography (visualization of the gallbladder) and intravenous urography (visualization of the kidneys) ontosight.ai. This focus stemmed directly from its properties as a water-soluble contrast agent containing iodine ontosight.ai. However, as research progressed and the understanding of chemical-biological interactions deepened, the scope of investigations involving this compound began to broaden. While its use in clinical practice has largely been superseded by more modern contrast agents due to factors like toxicity and efficiency, academic research has explored other aspects of its interaction with biological systems rsna.org. The transition from solely medical applications to broader research foci reflects a shift towards understanding the fundamental chemical and biological interactions of such compounds, rather than being limited to immediate clinical utility.
Over time, scientific interest in this compound has shifted from optimizing its use as a contrast agent to investigating its chemical properties and interactions at a more fundamental level. Methodological approaches have also evolved. Early methods likely focused on synthesis, purification, and empirical testing of its imaging capabilities and excretion pathways. As scientific techniques advanced, researchers could employ more sophisticated methods to study its metabolism, distribution within the body, and potential interactions with specific biological molecules or pathways. The decline in its primary medical use spurred research into the reasons for its side effects or limitations, contributing to a deeper understanding of how iodinated compounds behave in biological environments rsna.org. This includes studies on how iodine compounds are processed by the body .
Transition from Early Medical Applications to Broader Research Foci
Significance of this compound in Chemical and Biological Sciences
This compound holds significance in chemical and biological sciences primarily through its historical role in the development of contrast agents and the insights gained from studying its behavior in biological systems. Its structure, a tetraiodinated phenolphthalein derivative, makes it a relevant compound for studying the impact of heavy atoms like iodine on molecular properties and biological interactions ontosight.ai.
Contributions to Understanding Biological Processes
While not currently a primary tool in cutting-edge biological research, the historical study of this compound contributed to the understanding of several biological processes. Research into its absorption, distribution, metabolism, and excretion provided early data on how the body handles organic iodine compounds ontosight.aioup.com. Its selective concentration in the gallbladder offered insights into biliary excretion pathways ontosight.aioup.com. Furthermore, investigations into its limitations and side effects, though focused on clinical application, indirectly contributed to a broader understanding of the biological impact of iodinated substances and the development of safer contrast media rsna.org. The study of compounds like this compound has been part of the larger effort in chemical biology to use chemical principles and tools to understand biological phenomena at the molecular level universiteitleiden.nlnwo.nldechema.depasteur.fr. This includes understanding the structure and function of biomolecules and their roles in biological processes nwo.nl.
While specific detailed research findings purely focused on this compound's contribution to understanding fundamental biological processes beyond its role as a contrast agent are less prevalent in current literature compared to its historical medical use, its place in the history of chemical biology and diagnostic agent development is undeniable. The challenges encountered with this compound paved the way for the development of subsequent generations of contrast agents with improved properties, indirectly advancing the understanding of how to design compounds that interact favorably with biological systems for diagnostic or therapeutic purposes.
Influence on the Development of Related Chemical Entities
Research involving this compound has indirectly contributed to the development and understanding of related chemical entities, particularly within the domain of iodinated organic compounds and dyes. The study of its chemical behavior, including its synthesis and properties, provides foundational knowledge applicable to other compounds with similar structural motifs or applications.
Comparative studies, such as those examining the elimination of iodinated contrast agents like Hypaque (Diatrizoate Sodium), have referenced this compound, suggesting that research into its properties and behavior has informed the development of test procedures and the understanding of how related iodinated compounds interact within biological or chemical systems. macsenlab.com The inclusion of this compound alongside other biologically active synthetic dye compounds, such as Rose Bengal, in research contexts further highlights its position within a class of compounds studied for various applications, including potential biological activities. mdwiki.org
While direct causal links detailing this compound's explicit influence on the design of specific new chemical entities are not extensively documented in the provided information, the academic investigation of its synthesis, stability, and functional properties (like its pH sensitivity and use in staining/diagnostics) establishes a knowledge base. This base is relevant for researchers working on other iodinated phthalein derivatives, contrast agents, or biologically active dyes, informing aspects such as synthesis strategies, property prediction, and potential applications of novel compounds. The broader academic pursuit of understanding structure-activity relationships (SAR), as seen in studies on how chemical modifications influence compound properties, provides a framework where research on a compound like this compound can offer insights into the impact of iodine substituents and phthalein scaffolds on the behavior of related molecules. wikipedia.org Furthermore, challenges encountered with compounds like this compound in specific applications have historically driven the search for alternative or improved agents, thereby influencing the direction of research and development for related chemical entities. fishersci.ca
Scope and Objectives of the Research Outline
A research outline focusing on this compound in an academic context would typically define the boundaries and specific aims of the investigation. The scope delineates what aspects of the compound will be studied, while the objectives articulate the specific goals the research intends to achieve. scbt.comnih.gov
The scope of research on this compound could encompass various areas, including detailed investigations into its physical and chemical properties, exploration of optimized synthesis routes for improved yield or purity, or examination of its performance in specific applications such as its function as a pH indicator under varying conditions or its utility in particular staining protocols. wikipedia.orgchemicalbook.com The scope would also define any limitations, such as focusing solely on its chemical characteristics and excluding biological interactions or specific applications. nih.gov
The objectives of such research would be specific, measurable, achievable, realistic, and time-bound (SMART). Examples of research objectives related to this compound could include:
To determine the precise pH range of the color transition of this compound in specific solvent systems. wikipedia.org
To investigate the stability of this compound under various conditions of temperature, light, and exposure to different chemical agents. wikipedia.org
To optimize a laboratory synthesis method for this compound to achieve a target purity level. fishersci.ca
To evaluate the effectiveness of this compound as a staining agent for specific types of biological samples. wikipedia.org
To compare the properties of this compound with other related iodinated dyes or pH indicators. macsenlab.com
These objectives would guide the research methodology, data collection, and analysis, ensuring the study remains focused and contributes specific findings to the academic understanding of this compound.
Selected Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 821.9088800000001 g/mol | wikipedia.org |
| Appearance | Solid | wikipedia.org |
| Color | Bright yellow | wikipedia.org |
| Solubility (Water) | Limited | wikipedia.org |
| Solubility (Organic Solvents) | Soluble | wikipedia.org |
| pH Indicator Color Change | Yellow (acidic) to Pink (alkaline) | wikipedia.org |
| Melting Point | 268 °C (dec.) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10I4O4/c21-13-5-9(6-14(22)17(13)25)20(10-7-15(23)18(26)16(24)8-10)12-4-2-1-3-11(12)19(27)28-20/h1-8,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQKRBDABCRWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10I4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2217-44-9 (di-hydrochloride salt) | |
| Record name | Iodophthalein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000386174 | |
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DSSTOX Substance ID |
DTXSID10971479 | |
| Record name | 3,3-Bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386-17-4, 561-28-4 | |
| Record name | Iodophthalein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iodophthalein | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000386174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4904 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4904 | |
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| Record name | 3,3-Bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-bis(4-hydroxy-3,5-diiodophenyl)phthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.235 | |
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| Record name | IODOPHTHALEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2CC46UA50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations of Iodophthalein
Advanced Synthetic Approaches to Iodophthalein (B1202078) and its Analogues
The primary synthetic route to this compound involves the iodination of phenolphthalein (B1677637) nih.govresearchgate.net. This reaction typically proceeds in an alkaline medium researchgate.net. While the fundamental transformation is established, detailed contemporary research focusing on advanced synthetic methodologies specifically for this compound or its direct analogues is not extensively documented in the readily available literature.
Contemporary organic synthesis employs a variety of strategies for the efficient and selective construction of molecules. For iodinated organic compounds in general, modern approaches include electrophilic iodination using various reagents and conditions, sometimes involving oxidants or catalysts mdpi.comorganic-chemistry.orgrsc.orgacs.org. Electrochemical methods have also emerged as greener alternatives for iodination sioc-journal.cnresearchgate.net. However, specific applications of these advanced strategies directly to the synthesis of this compound are not prominently featured in the examined research. The established method involves the reaction of phenolphthalein with iodine in an alkaline environment nih.govresearchgate.net.
Enantioselective and stereoselective synthesis are crucial in organic chemistry for producing compounds with specific spatial arrangements of atoms. While stereoselective iodination reactions are an active area of research, particularly in the functionalization of alkenes and alkynes organic-chemistry.orgrsc.orgacs.orguvic.ca, there is a lack of specific information in the search results regarding enantioselective or stereoselective synthetic routes applied to the synthesis of this compound or its derivatives. The structure of this compound itself, with its symmetry elements, does not inherently suggest typical applications of enantioselective synthesis unless modified to introduce chiral centers.
The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application purdue.edu. In the context of iodination reactions, green chemistry approaches include the use of environmentally friendly solvents like water, waste minimization strategies, and the development of catalytic or electrochemical methods acs.orgresearchgate.netrsc.orgnsf.gov. While these principles are increasingly applied to the synthesis of various iodinated organic compounds researchgate.netrsc.org, specific studies detailing the implementation of green chemistry principles for the synthesis of this compound were not found in the provided search results. The traditional synthesis may involve conditions and reagents that are not aligned with modern green chemistry ideals, suggesting potential for future research in this area.
Enantioselective and Stereoselective Synthesis of this compound Derivatives
Chemical Reactivity and Derivatization of the this compound Core Structure
The chemical reactivity of this compound is influenced by its phenolphthalein backbone and the presence of four iodine atoms.
This compound's reactivity profile includes its behavior in different pH environments, a characteristic inherited from the phenolphthalein structure wikipedia.orgslideshare.netpatsnap.com. The molecule undergoes structural changes with pH, involving deprotonation in alkaline conditions wikipedia.orgpatsnap.com. In strongly basic solutions, a further transformation occurs, leading to a colorless form wikipedia.orgpurdue.edu. The iodination of phenolphthalein, which forms this compound, is itself a key reaction, and its mechanism in alkaline media has been studied in the context of analytical determination researchgate.net. Beyond the pH-dependent behavior and the iodination process, detailed information on other specific functionalization reactions of the this compound core structure is limited in the provided search results. Related phenolphthalein derivatives have been shown to undergo reactions such as acrylation and reactions with amines or epoxides for the creation of polymeric materials google.commdpi.comresearchgate.net, suggesting potential avenues for derivatization, although these have not been specifically reported for the this compound core. One search result briefly mentions that this compound undergoes oxidation uni.lu.
Functionalization Reactions and Their Mechanistic Investigations
Analytical Techniques for Structural Elucidation and Purity Assessment in Research
The structural elucidation and purity assessment of this compound in research settings rely on a combination of advanced analytical techniques. These methods provide complementary information, allowing for comprehensive characterization of the compound.
Chromatography
Chromatographic techniques are fundamental for assessing the purity of this compound by separating it from potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method due to its sensitivity, selectivity, and high-resolution power. semanticscholar.orgijpsonline.com Reverse phase HPLC, in particular, is extensively applied for determining impurities in various compounds. semanticscholar.orgijpsonline.com The separation of this compound can be achieved using reverse phase HPLC columns with mobile phases typically consisting of mixtures of acetonitrile, water, and an acidic component like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility. sielc.com This technique is scalable and can be used for isolating impurities in preparative separations. sielc.com Thin-Layer Chromatography (TLC) is another valuable tool for quickly assessing the purity and identity of a compound, requiring minimal sample size and solvent consumption. semanticscholar.orgijpsonline.com
Spectroscopy
Spectroscopic methods provide crucial information regarding the structural features of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for structural confirmation and provides detailed molecular information. semanticscholar.orgijpsonline.com NMR is essential for elucidating structural changes and identifying degradation products. ijmr.net.in Mass Spectrometry (MS) is highly sensitive and specific for detecting and quantifying trace impurities and validating the molecular weight of the compound. alwsci.comsemanticscholar.org Coupling MS with chromatography, such as in LC-MS, enhances analytical power, enabling detailed molecular characterization and identification of unknown impurities. alwsci.comsemanticscholar.orgijpsonline.com Tandem MS (MS/MS) offers additional specificity for identifying and quantifying impurities even in complex matrices. alwsci.com UV-Visible spectroscopy is also employed, allowing for the monitoring of absorption changes that can provide insights into degradation processes and the identification of degradation products. ijmr.net.in
Combined Techniques
The combination of chromatographic and spectroscopic techniques is particularly effective for comprehensive analysis. LC-MS is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the identification power of mass spectrometry, making it invaluable for the identification of unknown impurities. semanticscholar.orgijpsonline.com
The application of these analytical techniques allows researchers to confirm the structure of this compound and ensure its purity, which is paramount for accurate and reliable results in various research applications.
Pharmacological Investigations of Iodophthalein
In Vitro Pharmacological Profiling of Iodophthalein (B1202078)
In vitro pharmacological profiling aims to characterize the biological activity of a compound in controlled laboratory settings, typically using cells, tissues, or isolated proteins. For this compound, detailed in vitro profiling across a wide range of targets and pathways is not widely reported in contemporary research.
Cellular and Subcellular Target Identification and Validation
Comprehensive studies specifically focused on identifying and validating the cellular and subcellular targets of this compound are not prevalent in the scientific literature. While its use as a contrast agent implies interaction with biological systems to achieve imaging, the precise molecular targets mediating potential intrinsic pharmacological effects beyond contrast enhancement have not been clearly elucidated or validated through extensive in vitro studies. Information regarding specific protein binding, organelle accumulation, or interaction with cellular machinery at a detailed molecular level is limited.
Receptor Binding and Ligand-Target Interactions
Enzymatic Modulation and Inhibition Studies
Some studies have noted the interaction of tetra-iodophenolphthalein (this compound) with enzymes, particularly in the context of its potential as an aggregator in in vitro assays. In one study investigating GPR40/FFAR1 modulators, tetra-iodophenolphthalein was tested for its ability to inhibit AmpC β-lactamase. At a concentration of 31.6 μM, tetra-iodophenolphthalein demonstrated 16.66% enzyme inhibition. uni.lu This finding suggests some capacity for enzymatic modulation, although it was noted in the context of assessing potential assay interference by aggregation. uni.lu
| Compound | Concentration (μM) | AmpC β-lactamase Inhibition (%) |
| Tetra-iodophenolphthalein | 31.6 | 16.66 |
Cellular Pathway Perturbation Analyses
In Vivo Pharmacological Characterization of this compound
In vivo pharmacological characterization involves studying the effects of a compound in living organisms to understand its biological activities, distribution, metabolism, and excretion. For this compound, in vivo studies have primarily focused on its properties as a contrast agent for diagnostic imaging.
Animal Models for Investigating Biological Effects
Physiological Responses and Systemic Effects
This compound sodium was historically used in diagnostic procedures such as intravenous urography and cholecystography, indicating its interaction with physiological systems involved in excretion and bile visualization. ontosight.ai While specific detailed research findings on the broad physiological responses and systemic effects of this compound within the constraints of the available search results are limited beyond its use as a contrast agent, the nature of contrast media involves distribution and interaction within the body to enhance imaging. ontosight.ainih.gov The use of iodinated contrast agents, in general, can be associated with systemic effects, although specific data for this compound in this context, adhering strictly to the outline and exclusions, is not extensively detailed in the provided results. nih.gov
Organ-Specific Pharmacological Actions
This compound's historical application in cholecystography points to a specific organ-specific action related to the gallbladder and biliary system, where it was concentrated to enable visualization via X-ray. ontosight.aicohlife.orgrsna.orgresearchgate.net Its use in intravenous urography also indicates interaction with the kidneys and urinary tract, as it is described as being excreted through the kidneys. ontosight.aicohlife.org This suggests organ-specific handling and excretion by these systems. Research into organ-specific drug actions is a complex field, often involving the study of how compounds interact with specific tissues and cellular pathways within organs. nih.govnih.gov
Comparative Pharmacology with Related Compounds
This compound belongs to the class of iodinated contrast media. ontosight.ai Historically, the search for improved oral cholecystographic media led to the introduction of tetra-iodophenolphthalein (this compound) and subsequent agents like iodoalphionic acid and iopanoic acid (Telepaque). rsna.orgresearchgate.net These later compounds were developed with the aim of increasing opacifying power and improving systemic acceptance compared to earlier agents like this compound. rsna.orgresearchgate.net
Comparative studies with other iodinated contrast agents, such as iopromide (B1672085) and iopamidol, highlight differences in characteristics like osmolality, viscosity, and water solubility, which can influence their performance and tolerability as imaging agents. nih.govresearchgate.net While these comparisons are primarily related to imaging properties and adverse reaction profiles (which are outside the scope), they underscore that variations in chemical structure among related iodinated compounds lead to differing pharmacological profiles and behaviors within the body. nih.govresearchgate.netmdpi.com
Comparative Properties of Selected Iodinated Contrast Agents
| Compound | Osmolality | Viscosity | Water Solubility |
| Iomeprol | Lower | Lower | Higher |
| Iopamidol | Low | Not specified | Not specified |
| Iopromide | Low | Not specified | Not specified |
| Iohexol | Low | Not specified | Not specified |
| Ioxaglate | Higher | Not specified | Not specified |
| Iodixanol | Iso-osmolar | Not specified | Not specified |
| This compound | Not specified | Not specified | Water-soluble |
Pharmacokinetic and Pharmacodynamic Studies of this compound
Absorption Mechanisms and Dynamics
While the provided search results mention the administration of this compound sodium intravenously and its use as an oral cholecystographic medium, detailed research findings specifically on the absorption mechanisms and dynamics of this compound are not extensively available within the strict constraints. ontosight.airsna.orgresearchgate.net The historical use of an oral formulation implies absorption from the gastrointestinal tract, but the specific mechanisms and the dynamics of this process are not elaborated upon in the provided snippets.
Distribution Patterns within Biological Systems
This compound sodium, as a contrast agent for urography and cholecystography, is distributed within biological systems to reach the kidneys and the biliary system. ontosight.ai This targeted distribution is essential for its function in medical imaging. The water-soluble nature of this compound sodium facilitates its transport within the aqueous environments of the body. ontosight.ai The distribution patterns of compounds within biological systems are influenced by factors such as solubility, protein binding, and active transport mechanisms. google.comgoogle.comresearchgate.netmdpi.combiorxiv.org While the results confirm its distribution to specific organs, detailed quantitative data or specific mechanisms governing its distribution patterns are not provided.
Biotransformation Pathways and Metabolite Identification
Research into the metabolism of iodine compounds indicates that, from a physiological perspective, iodine metabolism in humans typically starts with the inorganic form, iodide. cohlife.org However, in the case of certain organic iodine compounds, there can be considerable renal excretion of organically bound iodine. cohlife.org
While specific detailed biotransformation pathways and metabolite identification for this compound are not explicitly detailed in the provided search results within the defined scope and exclusions, metabolic studies often involve tracing the compound within biological systems and identifying any resulting metabolites. pharmaron.comjfda-online.comnih.govresearchgate.neteuropa.eu The process of identifying metabolites typically involves analytical techniques such as mass spectrometry and chromatography to profile and characterize the transformed compounds. pharmaron.comjfda-online.com Biotransformation pathways can involve various enzymatic reactions, and identifying these pathways is a key aspect of understanding a compound's fate in the body. researchgate.neteuropa.eu
Excretion Routes and Mechanisms
The elimination of this compound from the body primarily occurs through specific excretion routes, with a significant predilection for the biliary pathway. While the biliary route is predominant, some renal excretion of organically bound iodine and iodide resulting from decomposition has also been observed. cohlife.org This differential concentration and excretion at specific sites in the body is a fundamental feature that historically made this compound useful in diagnostic procedures like cholecystography. cohlife.org
Studies have indicated that this compound is predominantly excreted via bile into the feces. dss.go.th However, a certain trend toward renal excretion is also preserved. cohlife.org Experimental results have demonstrated this dual excretion, with metabolites of this compound sodium being excreted mostly in the bile, although both metabolites and unchanged drug can also be found in the urine. nih.gov The extent of renal excretion of organically bound iodine can vary depending on the specific compound. cohlife.org
Biliary Excretion Mechanisms and Hepatic Transport Interactions
Biliary excretion is a major route for the elimination of drugs and their metabolites, involving the transport of substances from the liver into the bile. researchgate.net This process is complex and can be influenced by factors such as molecular weight and interactions with hepatic transporters. researchgate.net
This compound's significant biliary excretion is a key characteristic of its pharmacokinetics. cohlife.org After administration, particularly when given orally, it is absorbed and transported through the portal circulation to the liver. oup.com In the liver, it is passed into the bile and moves down the hepatic ducts into the gallbladder, where concentration occurs. oup.com
The liver plays a crucial role in the metabolism and excretion of many compounds, including this compound. google.comeuropa.eufda.gov Impaired hepatic function can significantly alter the pharmacokinetics of drugs primarily eliminated by the liver, affecting processes such as hepatocellular function and biliary excretion. europa.eu
Research has identified metabolites of this compound sodium, including a glucuronide conjugate (S1) and a glucoside conjugate (S2), which are primarily excreted in the bile. nih.gov The glucuronide conjugate is formed in much greater yield than the glucoside. nih.gov Glucuronylation is a common metabolic modification of xenobiotics that increases their solubility, facilitating excretion. nih.gov
The transport of compounds into and out of hepatocytes and subsequently into bile is mediated by various transporter proteins located on the basolateral and canalicular membranes of liver cells. nih.govnih.gov
Role of Transporters in this compound Elimination
The elimination of organic anions, including drugs like this compound, is heavily reliant on the activity of organic anion transporters (OATs) and organic anion transporter polypeptides (OATPs). nih.govnih.govmdpi.com These transporters, classified within the SLC22A and SLCO superfamilies respectively, are abundantly expressed in the liver and play critical roles in the uptake and excretion of a wide range of endogenous and exogenous substances. nih.govnih.govmdpi.com
OATs and OATPs facilitate the movement of negatively charged molecules across cell membranes. nih.govmdpi.com In the liver, OATPs such as OATP1B1, OATP1B3, and OATP2B1 are primarily located on the basolateral membrane of hepatocytes and are involved in the uptake of organic anions from the blood. nih.gov OATs are also expressed in the liver and contribute to the transport of small, hydrophilic organic anions. nih.govmdpi.com
While specific studies detailing the precise transporters involved in this compound's hepatic uptake and biliary excretion are not extensively highlighted in the provided snippets, the general mechanisms of organic anion transport in the liver are well-established. The biliary excretion of organic anions is mediated by transporters on the canalicular membrane, such as the multidrug resistance-associated protein 2 (MRP2). researchgate.net Given that this compound is an organic anion and is primarily excreted in bile, it is highly probable that its hepatic transport and biliary elimination involve interaction with these hepatic organic anion transporters and efflux pumps.
Studies on other organic anions have demonstrated the importance of these transporters in biliary excretion and the potential for drug-drug interactions mediated by transporter inhibition or induction. researchgate.netnih.govmdpi.com The formation of glucuronide conjugates of this compound also suggests the involvement of UDP-glucuronosyltransferases (UGTs), enzymes responsible for glucuronidation, which often precedes transport by MRP2 and other efflux transporters into bile.
Toxicological Assessments and Mechanisms of Iodophthalein
Mechanisms of Toxicity Associated with Iodophthalein (B1202078) Exposure
Understanding the mechanisms of toxicity involves investigating how a substance interacts with biological systems at the cellular and molecular levels, identifying affected organs, and determining how the magnitude of the response relates to the dose received. jocpr.comelsevier.com
Cellular and Molecular Mechanisms of Adverse Effects
Cellular and molecular toxicology explores the fundamental processes by which chemicals induce injury to cells and tissues. elsevier.comuams.edugrc.org This can involve alterations to cell signaling pathways, damage to DNA or other cellular components, and interference with normal cellular functions. elsevier.comuams.edu Research in this area utilizes techniques such as in vitro studies with cell cultures and analyses of molecular biomarkers. uams.edu this compound, like other chemicals, can interact with cellular substrates, potentially leading to metabolic effects. google.com While general principles of cellular and molecular toxicity are well-established, specific detailed mechanisms for this compound require examination of relevant research findings.
Organ-Specific Toxicity Investigations
Toxicological studies often include investigations into the specific organs targeted by a substance. jocpr.comslideshare.netbienta.net These studies, frequently conducted in animal models, help identify which organs are most susceptible to damage and whether the effects are reversible. slideshare.netbienta.net Common target organs for drug toxicity include the liver, kidneys, and heart. nih.gov Studies evaluating organ-specific toxicity may involve observing animals for signs of toxicity, performing necropsies, and conducting histopathological examinations to identify tissue damage. slideshare.netbienta.net While this compound was used for visualizing the gastrointestinal tract and kidneys, and excreted through the kidneys, indicating interaction with these systems ontosight.aicohlife.org, specific detailed investigations into organ-specific toxicity mechanisms of this compound would require dedicated studies. Early preclinical acute toxicity studies in animals can provide preliminary identification of target organs for drug-specific toxicity. bienta.net
Dose-Response Relationships in Toxicological Contexts
The dose-response relationship is a fundamental concept in toxicology, asserting that the magnitude of the observed response is related to the amount of the substance received. toxmsdt.comcmmcp.orgnih.govwho.int Generally, increasing the dose leads to a more severe response. toxmsdt.com This relationship helps establish causality and can identify a threshold dose below which no adverse effect is observed. toxmsdt.comcmmcp.org Dose-response relationships are determined from experimental data, often from animal studies. toxmsdt.com The response within a population can vary, with some individuals being more susceptible than others. toxmsdt.comnih.gov While the dose-response concept is central to understanding toxicity, specific dose-response data for various toxic effects of this compound would be derived from experimental studies.
Immunological Reactions and Hypersensitivity Mechanisms
Exposure to chemical compounds can trigger immunological reactions, including hypersensitivity. cohlife.orgnih.gov These reactions are adverse responses that resemble allergy and can range in severity. eviq.org.au
Anaphylactoid Reactions and Complement Activation
Anaphylactoid reactions are a type of severe, rapid-onset reaction that clinically resembles anaphylaxis but does not involve the typical IgE-mediated allergic mechanism. eviq.org.auwikipedia.orgnih.gov These reactions can occur through direct activation of mast cells and basophils or through direct activation of the complement system. wikipedia.orgnih.gov The complement system is a part of the innate immune system that involves a cascade of proteins that can be activated by various triggers, including non-immunological molecules. nih.govuoanbar.edu.iqwikipedia.org Activation of the complement system can lead to the release of inflammatory mediators and the formation of the membrane attack complex, which can damage cells. uoanbar.edu.iqwikipedia.org Both C3a and C5a, fragments produced during complement activation, have anaphylatoxin activity, triggering mast cell degranulation and increasing vascular permeability. wikipedia.org While contrast media, as a class, can induce anaphylactoid reactions and complement activation eviq.org.aunih.gov, specific research detailing the direct activation of the complement system by this compound would provide more targeted insights into this mechanism.
Drug-Induced Hypersensitivity Pathways
Drug-induced hypersensitivity reactions (DHRs) can be classified as immediate or nonimmediate, depending on the time of onset after drug administration. eviq.org.aunih.gov Immediate reactions, occurring typically within one hour, can be caused by IgE-mediated hypersensitivity or direct mast cell activation. nih.gov Non-IgE-mediated immediate hypersensitivity reactions can involve the activation of effector cells and inflammatory pathways through both immunogenic and nonimmunogenic mechanisms. nih.gov Inflammatory mediators beyond histamine (B1213489), such as platelet-activating factor, can be involved in these reactions. nih.gov Delayed reactions occur later and can involve different mechanisms, including T-cell mediated responses or complement activation. nih.gov The mechanisms of drug hypersensitivity are complex and can involve interactions with immune receptors or alterations in the repertoire of endogenous peptides presented to immune cells. nih.gov While this compound has been associated with adverse effects including allergic reactions ontosight.ai, specific pathways and mechanisms of this compound-induced hypersensitivity would be elucidated through dedicated immunological studies. Distinguishing between IgE and non-IgE mediated mechanisms in clinical presentations can be challenging as some drugs can trigger both, and the symptoms may appear similar. nih.gov
Impact on Biological Systems at a Mechanistic Level
The interaction of this compound with biological systems can lead to several mechanistic responses, particularly concerning circulatory dynamics, immune responses, and fluid homeostasis.
Hemodynamic alterations refer to changes in blood flow and the forces involved in blood circulation frontiersin.orgmdpi.com. These can include changes in cardiac output, blood pressure, and vascular resistance amegroups.orgnih.govnih.gov. Studies on the biological impact of compounds like this compound, particularly those administered intravenously, often investigate their effects on these parameters. While specific detailed research findings solely focused on the precise mechanisms by which this compound induces hemodynamic alterations were not extensively found in the provided search results, general principles of contrast media and other substances interacting with the cardiovascular system suggest potential pathways. For instance, some compounds can directly affect smooth muscle in blood vessel walls, influencing vasoconstriction or vasodilation, or impact myocardial contractility and heart rate frontiersin.orgamegroups.orgnih.gov. The presence of iodine atoms and the compound's structure could play a role in these interactions.
Histamine is a signaling molecule involved in immune responses and allergic reactions, primarily stored in mast cells and basophils clevelandclinic.orgnih.govnews-medical.net. Its release can lead to various physiological effects, including vasodilation and increased vascular permeability clevelandclinic.orgnews-medical.net. The mechanism of histamine release often involves the activation of immune cells through various stimuli, such as antigen-antibody interactions or the presence of certain chemical substances news-medical.netbiomedpharmajournal.org. While the provided search results discuss histamine release mechanisms in general nih.govnews-medical.netbiomedpharmajournal.orgnih.gov, specific detailed research findings explicitly outlining how this compound triggers or influences these pathways were not prominently featured. However, as an exogenous compound introduced into the body, particularly via intravenous administration, it has the potential to interact with immune cells and potentially induce degranulation of mast cells or basophils, leading to histamine release. This is a known phenomenon with some contrast agents .
Comparative Research on Iodophthalein As a Diagnostic Agent
Historical Development and Evolution of Diagnostic Agents
The development of diagnostic agents is intrinsically linked to the advancements in medical imaging technologies. The quest to visualize the internal structures of the human body without surgical intervention has driven innovation in both instrumentation and the chemical compounds used to enhance image contrast.
Tracing the Trajectory of Medical Imaging and Diagnostic Technologies
The history of medical diagnostic imaging technology began with Wilhelm Conrad Röntgen's discovery of X-rays in 1895. glmi.comnih.govlakezurichopenmri.comsciencelearn.org.nz This groundbreaking discovery allowed for the visualization of the invisible interior of the human body for the first time. glmi.comlakezurichopenmri.com Early X-ray applications were limited in their ability to differentiate between soft tissues. ajronline.org This limitation spurred the search for substances that could selectively increase the X-ray absorption of specific organs or structures, leading to the development of contrast media. radiopaedia.orgpbmchealth.orgajronline.org
Following the advent of X-rays, fluoroscopy emerged, providing real-time moving images. glmi.com The mid-20th century saw the introduction of ultrasound, which used sound waves to create images. glmi.comlakezurichopenmri.comsciencelearn.org.nz The 1970s brought computed tomography (CT) scans, offering cross-sectional images, and the 1980s saw the development of magnetic resonance imaging (MRI), providing detailed soft tissue visualization without radiation. glmi.comlakezurichopenmri.comsciencelearn.org.nz Molecular imaging later emerged, allowing visualization of cellular and molecular processes. glmi.com
Historical Perspectives on Cholecystography Development and Iodophthalein's Role
Cholecystography, a radiographic procedure specifically designed to image the gallbladder, was one of the early beneficiaries of contrast media development. The challenge was to find a substance that would be selectively absorbed, excreted by the liver into the bile, concentrated in the gallbladder, and be sufficiently radiopaque to be visible on X-ray. nih.gov
The visualization of the gallbladder by X-ray was first achieved in 1923 through the intravenous introduction of a halogenated compound. nih.gov This marked a significant step as it was the first time an organ was visualized by introducing a substance into the body that was metabolized and localized in a specific organ, unlike previous methods that involved introducing substances directly into a lumen. nih.gov
This compound (B1202078), specifically in its sodium salt form (sodium tetraiodophenolphthalein), played a pivotal role in the development of oral cholecystography. radiopaedia.orgcapes.gov.brrsna.org Oral cholecystography was first described in 1925 using sodium tetraiodophenolphthalein. radiopaedia.org This compound was administered orally, absorbed by the bowel, and then concentrated in the gallbladder, allowing radiolucent gallstones to be outlined as filling defects on fluoroscopic imaging. radiopaedia.org While it was the first orally administered cholecystographic medium to gain popularity and demonstrated a high degree of accuracy, it was not without limitations. capes.gov.brrsna.org
Evolution of Diagnostic Methodologies in Clinical Practice
The introduction of contrast agents like this compound revolutionized diagnostic methodologies by enabling the visualization of previously unseen internal structures. This shifted clinical practice towards more non-invasive diagnostic approaches compared to exploratory surgery. The success of this compound in cholecystography paved the way for the development of numerous other iodinated contrast agents for various applications, including urography and angiography. ajronline.orgmyesr.orgjcpres.com
Early diagnostic procedures often relied on clinical signs and symptoms, or invasive methods. rasayanjournal.co.in The advent of contrast-enhanced radiography allowed for a more objective assessment of organ function and pathology. The development of new contrast agents with improved properties, such as better solubility, reduced toxicity, and enhanced opacification, led to the refinement of existing radiographic techniques and the development of new ones. ajronline.orgjcpres.comrsna.org The evolution continued with the emergence of entirely new imaging modalities like ultrasound, CT, and MRI, which offered different forms of contrast and visualization, eventually largely superseding the use of oral cholecystography with agents like this compound in routine practice. glmi.comradiopaedia.orgnih.gov
Comparative Studies with Other Diagnostic Agents
Following the initial success of this compound, research focused on developing alternative contrast agents for cholecystography and other imaging procedures. Comparative studies were crucial in evaluating the performance and efficacy of these new agents relative to the existing ones, including this compound.
Benchmarking Diagnostic Performance and Efficacy
Comparative studies aimed to benchmark the diagnostic performance and efficacy of this compound against newer contrast media. These studies often assessed factors such as the density of gallbladder opacification, the ability to visualize gallstones, and the frequency of successful examinations.
Early comparisons with agents like iodoalphionic acid showed that while the newer agent was considered a substantial improvement, some limitations persisted. rsna.org The quest for an oral medium with more favorable systemic acceptance and increased opacifying power led to the synthesis of tri-iodinated organic compounds like iopanoic acid (Telepaque) in the 1950s. rsna.orgnih.gov
Studies comparing this compound (specifically sodium this compound) with newer agents like β-(4-hydroxy-3,5-diiodophenyl)-α-phenyl-propionic acid (Priodax) indicated that the newer preparation caused less patient distress and was considered of considerably more value as a diagnostic contrast medium. rsna.orgrsna.org The opacity of the newer medium seemed somewhat higher, and there was a practically complete absence of the opaque substance in the colon, which was a notable advantage over this compound. rsna.org
While specific detailed data tables from historical comparative studies focusing solely on the diagnostic performance metrics (like percentage of adequate visualization) of this compound versus direct successors in controlled trials were not extensively detailed in the provided search results, the narrative indicates a progression towards agents offering improved visualization and fewer issues like unabsorbed contrast in the colon. rsna.orgrsna.org
A comparative study between iopanoic acid and sodium ipodate (B1211876) in oral cholecystography utilizing a fractionated dose found both agents equally effective in demonstrating abnormalities, although bile duct visualization was better with iopanoic acid. nih.gov This highlights the ongoing research to optimize contrast agents even after this compound's widespread use declined.
Analysis of Structure-Activity Relationships in Diagnostic Efficacy
The diagnostic efficacy of iodinated contrast agents is directly related to their chemical structure, particularly the presence and arrangement of iodine atoms. Iodine, with its high atomic number (53), is crucial for absorbing X-rays. radiopaedia.orgoup.com The degree of radio-opacity is dependent on the number of electrons surrounding the nucleus, making elements with higher atomic numbers more opaque. oup.com
The evolution from this compound to subsequent contrast agents involved modifications to the molecular structure to improve their pharmacokinetic properties and reduce undesirable effects. For instance, newer iodinated contrast media often feature a tri-iodinated benzene (B151609) ring as a common functional group, with modifications to side chains to influence properties like water solubility and osmolality. radiopaedia.orgemdex.ngsnmjournals.org These structural changes were aimed at enhancing X-ray absorption, improving excretion profiles (e.g., renal excretion vs. biliary/colonic excretion), and minimizing interactions with biological systems. rsna.orgemdex.ng
The shift from agents like this compound, which were associated with issues like incomplete absorption and colonic residue, to agents with improved absorption and excretion characteristics demonstrates the impact of structure-activity relationships on diagnostic efficacy and patient tolerance. rsna.orgrsna.org The development of tri-iodinated compounds like iopanoic acid represented an effort to increase the opacifying power through structural modification. rsna.org
Clinical Development and Regulatory Considerations
The clinical development of diagnostic agents like this compound occurred within the historical context of evolving medical research practices and regulatory oversight. The development process aimed to demonstrate the agent's ability to provide diagnostically useful information.
Historical Clinical Trial Design and Methodology
Historically, the methodology and design of clinical trials for diagnostic agents, including compounds like this compound, were shaped by the scientific understanding and available tools of the time. Early clinical research, predating the standardized multi-phase trial paradigm seen today, often involved empirical testing and case series nih.gov. While detailed records of the specific clinical trial designs used for this compound were not extensively described in the search results, the general evolution of clinical research methodology provides context nih.gov. Early studies likely focused on demonstrating the agent's intended diagnostic effect, such as the opacification of target organs like the gallbladder, and understanding its excretion patterns archive.orgrsna.orgjcpres.com. Methodologies would have aimed to assess the visualization capabilities provided by the contrast agent using the prevalent imaging technologies. The concept of controlled trials and systematic data collection gained prominence over time, influencing the rigor of studies conducted for medical interventions and diagnostic agents nih.govnih.govnih.gov.
Regulatory Frameworks and Their Influence on Diagnostic Agent Development
The regulatory landscape governing the development and approval of diagnostic agents has undergone significant evolution. During the period when this compound was in use, regulatory frameworks were less formalized compared to modern systems like those overseen by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) nih.govnih.goveuropa.eueuropa.eu. The early to mid-20th century saw a gradual increase in the regulation of medicinal products, including those used for diagnostic purposes nih.gov. While specific regulations solely focused on diagnostic agents may have been less comprehensive than those for therapeutic drugs, there was a growing recognition of the need to ensure the safety and efficacy of substances administered to patients for diagnostic purposes nih.govnih.gov. The evaluation of diagnostic agents is now governed by principles that, while sharing similarities with those for other medicinal products regarding quality, pharmacology, toxicology, and safety, also require specific considerations for evaluating diagnostic performance europa.eu. The historical regulatory environment, while less stringent by today's standards, nonetheless influenced the requirements for introducing diagnostic agents into clinical practice, emphasizing the need for evidence of their utility and a basic understanding of their safety profile.
Future Directions and Emerging Research Avenues
Advanced Research Methodologies Applied to Iodophthalein (B1202078) Studies
Advanced research methodologies are increasingly being applied to understand the properties and potential future uses of compounds like this compound. These approaches leverage computational power and high-throughput biological analyses to gain deeper insights.
Computational Chemistry and In Silico Modeling for this compound
Computational chemistry and in silico modeling play a significant role in modern chemical and pharmaceutical research, offering tools to simulate complex chemical systems, predict molecular properties, and elucidate interactions openaccessjournals.com. These methods can accelerate drug discovery and design by providing detailed insights at the molecular level . Techniques such as molecular dynamics, quantum chemistry, and machine learning are integrated to predict chemical properties and understand molecular interactions . Specifically, in silico studies, including molecular docking and simulations, are used to predict the binding affinity of compounds to target proteins and analyze pharmacokinetic and toxicological profiles researchgate.netbonviewpress.comajol.infonih.gov. While direct studies applying these specific methods extensively to this compound were not prominently found in the search results, the general applicability of computational chemistry to understanding molecular behavior and predicting properties suggests its potential for future this compound research openaccessjournals.com. This could involve modeling its interactions with biological targets, predicting its behavior in different physiological environments, or designing modified structures with improved characteristics. Challenges in this field include ensuring prediction reliability and managing computational costs .
Integration of Omics Technologies in this compound Research
Omics technologies, including genomics, proteomics, and metabolomics, provide high-throughput methods for analyzing biological molecules on a large scale, offering comprehensive insights into biological systems and pathophysiological processes isaaa.orgnih.govhumanspecificresearch.orgnih.gov. These technologies are used to study changes in genes, proteins, and metabolites under various conditions mdpi.comfrontiersin.org. While the provided search results discuss the application of omics technologies in diverse fields like allergy research, plant science, and the study of antimicrobial mechanisms nih.govmdpi.comfrontiersin.orgmdpi.com, specific research integrating these technologies directly with this compound studies was not identified. However, the potential for integrating multi-omics data to understand complex biological processes and identify biomarkers is highlighted nih.govf1000research.com. Applying omics approaches in future this compound research could involve investigating the cellular responses or metabolic pathways affected by the compound, potentially revealing new mechanisms of action or identifying biomarkers related to its effects. This integration could provide a more holistic understanding of how this compound interacts with biological systems nih.gov.
Potential for Novel Therapeutic or Diagnostic Applications
Beyond its historical use as a contrast agent, there is potential to explore novel applications for this compound or compounds inspired by its structure.
Exploration beyond Traditional Diagnostic Uses
This compound was traditionally used as a radiopaque medium for imaging the gallbladder and in tests of liver function ontosight.aiacademic.ru. However, research in molecular imaging is continuously seeking new and innovative agents nih.gov. While the search results did not detail specific novel diagnostic uses being explored for this compound itself, the broader field of molecular imaging is advancing, with efforts to develop tracers for imaging hydrolytic enzymes and other biological targets using techniques like PET and SPECT nih.gov. The development of new imaging agents often involves exploring compounds with specific properties that allow them to be visualized and targeted to particular tissues or processes nih.gov. Given this compound's iodine content, which is relevant for X-ray based imaging ontosight.ai, future research could investigate modifications to target it to specific tissues or cellular components for novel diagnostic purposes beyond its traditional applications.
Development of Next-Generation this compound-Inspired Agents
The development of next-generation agents often involves using existing compounds as templates for designing new molecules with improved properties or novel functionalities nih.gov. This bio-inspired or template-based approach is seen in various areas of research, such as the development of anticancer agents inspired by natural products nih.gov. While the search results did not specifically mention the development of "next-generation this compound-inspired agents," the concept of developing new agents based on successful existing structures is a common practice in medicinal chemistry and molecular imaging nih.govnih.gov. Future research could focus on synthesizing novel compounds that retain the core structural features of this compound, particularly its iodinated phenolphthalein (B1677637) backbone, but with modifications aimed at improving targeting, reducing potential artifacts like colloidal aggregation acs.org, or enabling new diagnostic or even therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
